N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide
Description
N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group, a methoxyphenyl group, an oxadiazole ring, and a furan sulfonamide moiety, making it a complex and intriguing molecule for various fields of study.
Properties
Molecular Formula |
C16H15N3O5S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide |
InChI |
InChI=1S/C16H15N3O5S/c1-22-12-6-2-10(3-7-12)15-17-16(24-18-15)13-8-9-14(23-13)25(20,21)19-11-4-5-11/h2-3,6-9,11,19H,4-5H2,1H3 |
InChI Key |
DOWAAUHAHZVOCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the core structures, such as the oxadiazole and furan rings. Common synthetic routes include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Sulfonation: Introduction of the sulfonamide group via sulfonation reactions.
Coupling Reactions: Coupling of the methoxyphenyl group to the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)furan-2-sulfonamide: Shares structural similarities but differs in the presence of a piperazine ring.
N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine: Contains a pyrimidine ring instead of an oxadiazole ring.
Uniqueness
N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
